molecular formula C7H10N2O4 B15092461 2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid CAS No. 556080-37-6

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

Cat. No.: B15092461
CAS No.: 556080-37-6
M. Wt: 186.17 g/mol
InChI Key: TZOKMVVYAJMTEX-UHFFFAOYSA-N
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Description

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is an organic compound with a unique structure that includes an imidazolidinone ringIts molecular formula is C7H10N2O4, and it has a molecular weight of 186.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid typically involves the reaction of 2-chloroacetic acid with di(aminocarbonyl) compounds. One common method is the nucleophilic substitution reaction, where 2-chloroacetic acid reacts with di(aminocarbonyl) compounds to form the intermediate di(chloroacetyl)imine, which is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazolidinone ring[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted imidazolidinone compounds[3][3].

Scientific Research Applications

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring plays a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is unique due to its specific substitution pattern on the imidazolidinone ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

556080-37-6

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

2-(4-methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

InChI

InChI=1S/C7H10N2O4/c1-3-5(10)9(7(13)8-3)4(2)6(11)12/h3-4H,1-2H3,(H,8,13)(H,11,12)

InChI Key

TZOKMVVYAJMTEX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N1)C(C)C(=O)O

Origin of Product

United States

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